molecular formula C9H3BrCl3N B12999012 3-Bromo-2,7,8-trichloroquinoline

3-Bromo-2,7,8-trichloroquinoline

Cat. No.: B12999012
M. Wt: 311.4 g/mol
InChI Key: UNQUIOJXQJIGHT-UHFFFAOYSA-N
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Description

3-Bromo-2,7,8-trichloroquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,7,8-trichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and chlorination of quinoline using bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetic acid or chloroform and may require catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,7,8-trichloroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2,7,8-trichloroquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2,7,8-trichloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,7,8-trichloroquinoline is unique due to its specific halogenation pattern, which can result in distinct chemical and biological properties compared to other quinoline derivatives. The presence of bromine and chlorine atoms at specific positions on the quinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H3BrCl3N

Molecular Weight

311.4 g/mol

IUPAC Name

3-bromo-2,7,8-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-5-3-4-1-2-6(11)7(12)8(4)14-9(5)13/h1-3H

InChI Key

UNQUIOJXQJIGHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC(=C(C=C21)Br)Cl)Cl)Cl

Origin of Product

United States

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